2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups and a tetrazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone is formed by reacting 3,4-dimethoxyphenylacetic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced by reacting the intermediate with sodium azide and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and cancer.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways: It may modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but lacks the tetrazole ring.
4-Methoxy-3-(1H-tetrazol-1-yl)phenylacetic acid: Contains the tetrazole ring but differs in the acetamide backbone.
3,4-Dimethoxybenzaldehyde: Similar aromatic structure but lacks the acetamide and tetrazole functionalities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the combination of methoxy groups and a tetrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H19N5O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H19N5O4/c1-25-15-7-5-13(10-14(15)23-11-19-21-22-23)20-18(24)9-12-4-6-16(26-2)17(8-12)27-3/h4-8,10-11H,9H2,1-3H3,(H,20,24) |
InChI Key |
HNOSDIGNRHPRGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3C=NN=N3 |
Origin of Product |
United States |
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